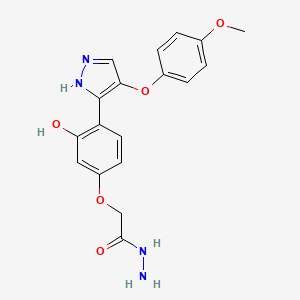

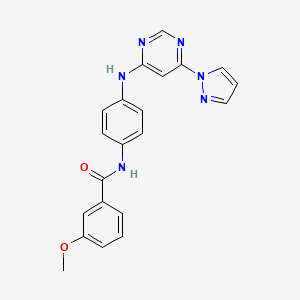

2-(3-hydroxy-4-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide

Descripción general

Descripción

The compound 2-(3-hydroxy-4-(4-(4-methoxyphenoxy)-1H-pyrazol-3-yl)phenoxy)acetohydrazide is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of a pyrazole ring, a common motif in many pharmacologically active compounds, suggests potential bioactivity. The methoxyphenoxy groups may contribute to the molecule's solubility and its ability to interact with biological targets.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with the formation of an intermediate chalcone, followed by cyclization reactions. For instance, the synthesis of a similar compound, 2-(4-methoxyphenoxy)acetohydrazide, was achieved by reacting ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in ethanol . Another related compound was synthesized by cyclization of a carboxylic acid group with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . These methods suggest that the synthesis of the target compound would also involve strategic functional group transformations and cyclization steps.

Molecular Structure Analysis

The molecular structure of related compounds shows some degree of electronic delocalization, as indicated by the relatively short N—N bond length in 2-(4-methoxyphenoxy)acetohydrazide . This delocalization could affect the reactivity and interaction of the compound with biological targets. The crystal structure of this compound is stabilized by hydrogen bonding, forming sheets in the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups capable of undergoing various organic reactions. For example, the presence of a formyl group in one of the derivatives allows for further functionalization . The pyrazoline derivatives are synthesized through reactions involving base-catalyzed aldol condensation followed by reaction with hydrazine hydrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various analytical techniques. Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry are commonly used to confirm the structures of synthesized compounds . The solubility of these compounds in organic solvents like ethanol is also an important physical property, as it facilitates their purification and characterization . Additionally, the antioxidant activity of pyrazoline derivatives has been evaluated in vitro, indicating that these compounds can act as radical scavengers .

Aplicaciones Científicas De Investigación

Antiviral and Antimicrobial Activities

- A study conducted by Shahar Yar et al. (2009) synthesized several phenoxy acetic acid-derived pyrazolines, including derivatives structurally related to the chemical compound . These derivatives were evaluated for their antiviral activities in vitro, although no specific antiviral activity was observed in this series (Shahar Yar et al., 2009).

- Another study highlighted the synthesis and evaluation of novel 4-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol derivatives for their antimycobacterial activities. One of the compounds demonstrated good activity against isoniazid-resistant Mycobacterium tuberculosis (M. A. Ali, M. Yar, 2007).

Corrosion Inhibition

- Research by Lgaz et al. (2020) explored the use of pyrazoline derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution, demonstrating their effectiveness through chemical, electrochemical, and computational studies (Lgaz et al., 2020).

Material Science and Chemistry

- A study presented the synthesis of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, evaluating their antimicrobial activities. These derivatives showed significant activity, highlighting the potential of pyrazoline-based compounds in developing new antimicrobial agents (M. Noolvi et al., 2016).

Pharmacological Potential

- The computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives was conducted, assessing their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This study indicates the broad pharmacological potential of pyrazoline derivatives, including anti-inflammatory and analgesic effects (M. Faheem, 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[3-hydroxy-4-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenoxy]acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O5/c1-25-11-2-4-12(5-3-11)27-16-9-20-22-18(16)14-7-6-13(8-15(14)23)26-10-17(24)21-19/h2-9,23H,10,19H2,1H3,(H,20,22)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVYRYDMXCFHQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301328111 | |

| Record name | 2-[3-hydroxy-4-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenoxy]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49667450 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

1010868-56-0 | |

| Record name | 2-[3-hydroxy-4-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenoxy]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552929.png)

![4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate](/img/structure/B2552936.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2552938.png)

![2-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate](/img/structure/B2552939.png)

![N-[6-(4-bromophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide](/img/structure/B2552940.png)

![3-(3,4-difluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2552943.png)

![2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2552948.png)